molecular formula C21H20FN5O2 B2815247 8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 330835-74-0

8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2815247
CAS No.: 330835-74-0
M. Wt: 393.422
InChI Key: BQLVIPOUYLRXCR-UHFFFAOYSA-N
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Description

8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of benzylamino and fluorobenzyl groups attached to a purine core, which is a bicyclic aromatic heterocycle. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is the nucleophilic substitution reaction where the purine core is functionalized with benzylamino and fluorobenzyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the combination of benzylamino and fluorobenzyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other purine derivatives, making it a valuable compound for specialized applications .

Biological Activity

8-(Benzylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as BFMDP, is a purine derivative that has garnered interest in various fields of biological and medicinal research due to its unique structural properties and potential therapeutic applications. This compound is characterized by the presence of a benzylamino group and a fluorobenzyl substituent on the purine core, which may influence its biological activity.

  • Molecular Formula : C21H20FN5O2
  • Molecular Weight : 393.41 g/mol
  • CAS Number : 330835-74-0

The biological activity of BFMDP is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulator by mimicking natural substrates, thus affecting various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : BFMDP can inhibit enzymes by binding to their active sites, thereby disrupting normal metabolic processes.
  • Receptor Modulation : The compound may interact with cellular receptors involved in signal transduction pathways, influencing cellular responses such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that BFMDP exhibits promising anticancer properties. For instance:

  • In Vitro Studies : Cell line assays demonstrated that BFMDP significantly inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

BFMDP has also been investigated for its anti-inflammatory properties:

  • Cytokine Inhibition : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of BFMDP on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 12 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed through annexin V staining and caspase activation assays.

Study 2: Anti-inflammatory Activity

Research conducted in Pharmacology Research assessed the anti-inflammatory effects of BFMDP in a murine model of acute inflammation:

  • Model Used : Carrageenan-induced paw edema.
  • Results : Oral administration of BFMDP (10 mg/kg) significantly reduced paw swelling compared to control groups.

Data Table

PropertyValue
Molecular FormulaC21H20FN5O2
Molecular Weight393.41 g/mol
CAS Number330835-74-0
Anticancer IC5012 µM (MCF-7 cells)
Anti-inflammatory Dose10 mg/kg (murine model)

Properties

IUPAC Name

8-(benzylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-25-18-17(19(28)26(2)21(25)29)27(13-15-8-10-16(22)11-9-15)20(24-18)23-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLVIPOUYLRXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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